1-Ethoxy-3-methoxybenzene
Overview
Description
1-Ethoxy-3-methoxybenzene is a compound that can be associated with substituted methoxybenzenes, which are aromatic compounds containing methoxy groups attached to a benzene ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of methoxy-functionalized benzene derivatives can involve cyclotrimerization reactions, as seen in the preparation of a 1,3,5-triaroylbenzene derivative . Additionally, reactions with diazomethane can lead to methoxy derivatives, as demonstrated by the treatment of 1,3,6-trihydroxy-2-methyl-4-nitrobenzene with diazomethane, which produced a 1-methoxy derivative . Furthermore, palladium-catalyzed reactions have been employed to synthesize compounds such as (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones from O-methyl oximes and iodobenzenes .
Molecular Structure Analysis
The molecular structure of methoxybenzene derivatives can vary, with some molecules being planar and others having twisted methoxy groups due to steric hindrance . X-ray crystallography and nuclear magnetic resonance (NMR) tensor analysis have been used to study the structures of related methoxybenzenes, revealing details such as the trans and twisted orientation of methoxy groups in 1,2-dimethoxybenzene .
Chemical Reactions Analysis
Methoxybenzene derivatives can participate in various chemical reactions, including those that lead to the formation of inclusion complexes, as seen with a triaroylbenzene host and a benzene guest . The unconventional reaction of diazomethane with a nitrobenzene derivative also highlights the reactivity of these compounds, resulting in novel structures like methoxyimine N-oxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzene derivatives are influenced by their molecular structure. For instance, the solid-state structure and vibrational spectra of tetramethoxybenzene and its complex with tetracyanobenzene have been studied using X-ray diffraction and various spectroscopic techniques, revealing details about methyl rotation and librational modes . Density functional theory (DFT) calculations have been used to optimize the molecular geometry and predict spectral properties of related compounds, providing insights into their chemical hardness, electronegativity, ionization potential, and non-linear optical properties .
Scientific Research Applications
Environmental Impact
1-Ethoxy-3-methoxybenzene, as a variant of methoxybenzene (MB), has been identified as a potential air pollutant with implications for the troposphere. A study utilized quantum chemical methods and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to investigate the ozonolysis mechanisms and rate constants of MB. This research is crucial for understanding the environmental impact and atmospheric lifetime of such compounds (Sun et al., 2016).
Material Science
A novel application in material science involves the anionic ring-open polymerization of ethylene oxide functionalized 1-hydroxy-2-methoxybenzene. This process forms cross-linking poly(ethylene oxide) grafted poly(1-hydroxy-2-methoxyphenol) copolymers with improved thermal stability and potential applications in blue light-emitting materials (Huang et al., 2012).
Organic Chemistry
The electrochemical reduction of methoxychlor, a pesticide containing methoxybenzene structures, has been studied for potential applications in organic synthesis. This research could lead to new methodologies for dechlorination and reduction of similar compounds (McGuire & Peters, 2016).
Food Science
In food science, methoxybenzene compounds, closely related to this compound, have been identified in grains with off-odors. Understanding these compounds' role in food quality and safety is significant (Seitz & Ram, 2000).
Biochemistry
This compound derivatives may also find relevance in biochemistry. Studies on the binding behaviors of beta-cyclodextrin with similar compounds can provide insights into molecular interactions and potential drug delivery mechanisms (Song et al., 2008).
Atmospheric Chemistry
Investigations into the gas-phase oxidation of aromatic hydrocarbons, including methoxybenzenes, help understand their reaction with hydroxyl radicals. This research is crucial for modeling atmospheric chemistry and assessing the environmental fate of these compounds (Gibilisco et al., 2018).
properties
IUPAC Name |
1-ethoxy-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-11-9-6-4-5-8(7-9)10-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVXEVZVJAOTNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180450 | |
Record name | 1-Ethoxy-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25783-45-3 | |
Record name | 1-Ethoxy-3-methoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025783453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethoxy-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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